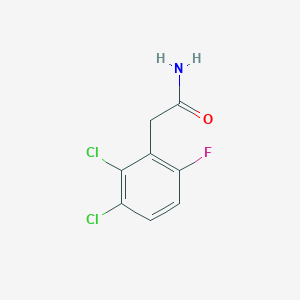

2-(2,3-Dichloro-6-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichloro-6-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTXJYYIIPOVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dichloro-6-fluorophenyl)acetamide: Synthesis, Characterization, and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(2,3-Dichloro-6-fluorophenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this halogenated aromatic compound.

Introduction and Chemical Identity

This compound is a substituted phenylacetamide derivative. The presence of multiple halogen substituents on the phenyl ring, specifically two chlorine atoms and one fluorine atom, is expected to significantly influence its physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to modulate parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications for this compound are not widely documented, its structural motifs are present in various biologically active molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H6Cl2FNO |

| Molecular Weight | 222.05 g/mol |

| CAS Number | Not available |

Proposed Synthesis

A robust synthetic route to this compound commences with the commercially available precursor, 2,3-Dichloro-6-fluorophenylacetic acid. The key transformation is the conversion of the carboxylic acid to a primary amide. Several methods exist for this transformation; a common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,3-Dichloro-6-fluorophenylacetic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. The second step is the reaction of the acyl chloride with ammonia to form the desired primary amide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride

-

To a solution of 2,3-Dichloro-6-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride is used in the next step without further purification.

Causality behind Experimental Choices: The use of oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to acyl chlorides under mild conditions. The reaction proceeds via the formation of a Vilsmeier intermediate, which is highly reactive.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride in anhydrous DCM (10 mL/g of starting acid).

-

Cool the solution to 0 °C in an ice bath.

-

Add concentrated ammonium hydroxide (3.0 eq) dropwise to the cooled solution with vigorous stirring. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Trustworthiness of the Protocol: This protocol is based on well-established and reliable reactions for the synthesis of primary amides from carboxylic acids. The workup procedure is designed to effectively remove unreacted reagents and byproducts, and the final recrystallization step ensures the purity of the final compound.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and comparison with similar halogenated phenylacetamides.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Melting Point | 130-150 °C | Phenylacetamide derivatives with halogen substituents typically have melting points in this range. The high degree of substitution and potential for intermolecular hydrogen bonding would suggest a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone). Sparingly soluble in non-polar solvents. Low solubility in water. | The amide functionality provides polarity, while the halogenated phenyl ring is lipophilic. This balance suggests solubility in a range of organic solvents. |

| LogP | ~2.5 - 3.5 | The presence of three halogen atoms increases lipophilicity compared to unsubstituted phenylacetamide. |

| pKa (amide proton) | ~17 | Amide protons are generally weakly acidic. |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound.

1H NMR Spectroscopy

Caption: Predicted 1H NMR spectrum of this compound.

Interpretation:

-

The two aromatic protons will appear as a doublet of doublets and a triplet due to coupling with each other and with the fluorine atom.

-

The methylene protons adjacent to the aromatic ring will appear as a singlet.

-

The amide protons will appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.

13C NMR Spectroscopy

Table 3: Predicted 13C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (amide) |

| ~158 (d, JC-F ≈ 250 Hz) | C6-F |

| ~132 (d, JC-F ≈ 3 Hz) | C2-Cl |

| ~130 | C4 |

| ~128 | C5 |

| ~125 (d, JC-F ≈ 15 Hz) | C1 |

| ~118 (d, JC-F ≈ 20 Hz) | C3-Cl |

| ~40 | -CH2- |

Interpretation: The carbon spectrum will show characteristic signals for the amide carbonyl, the aromatic carbons with coupling to the fluorine atom (indicated by 'd' for doublet and the C-F coupling constant), and the aliphatic methylene carbon.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3350, ~3180 | Strong, broad | N-H stretching (primary amide) |

| ~1660 | Strong | C=O stretching (amide I band) |

| ~1620 | Medium | N-H bending (amide II band) |

| ~1470, ~1420 | Medium | C=C stretching (aromatic) |

| ~1250 | Medium | C-N stretching |

| ~1050 | Strong | C-F stretching |

| ~800-700 | Strong | C-Cl stretching |

Interpretation: The IR spectrum will be dominated by the strong N-H and C=O stretching vibrations characteristic of a primary amide. The presence of aromatic C=C stretching and C-halogen stretching bands will also be evident.

Mass Spectrometry

Predicted Fragmentation Pattern:

-

Molecular Ion (M+): A prominent molecular ion peak should be observed at m/z 221, with isotopic peaks at m/z 223 and 225 due to the presence of two chlorine atoms.

-

Major Fragments:

-

Loss of the acetamide group (-CH2CONH2) to give the 2,3-dichloro-6-fluorobenzyl cation at m/z 177.

-

A peak corresponding to the McLafferty rearrangement is unlikely for this structure.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring.

-

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions. The aromatic ring is stabilized by the electron-withdrawing halogen substituents. However, like many halogenated aromatic compounds, it may be susceptible to degradation under harsh conditions such as high temperatures, strong acids or bases, or UV light.[1][2]

-

Reactivity: The amide functionality can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogens. Nucleophilic aromatic substitution may be possible under specific conditions, particularly at the positions activated by the electron-withdrawing groups.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, the broader class of halogenated phenylacetamides has been explored for various therapeutic applications. The introduction of fluorine and chlorine atoms can enhance metabolic stability and cell permeability.[3] Phenylacetamide derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] Therefore, it is plausible that this compound could be investigated for similar activities. Further research, including in vitro and in vivo studies, would be necessary to determine its biological profile.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of this compound. A plausible and efficient synthetic route has been proposed, and its key physicochemical and spectroscopic properties have been estimated based on established chemical principles and data from analogous structures. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated aromatic compounds.

References

- Hosseinzadeh, L., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

- BenchChem. (2025).

- ResearchGate. (2026). Effect of the physicochemical properties of N,N -disubstituted-2-phenylacetamide derivatives on their retention behavior in RP-TLC.

- El-Sayed, M. A., et al. (2022).

- PubChem. Fluoroacetamide.

- BenchChem. (2025). Physical and chemical properties of N-acetyl-N-phenylacetamide.

- ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and....

- NMRDB.org. Predict 13C carbon NMR spectra.

- Biological Magnetic Resonance Bank.

- ChemRxiv. (2025).

- ChemistryViews. (2017).

- Google Patents.

- Journal of University of Shanghai for Science and Technology. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.

- MDPI. (2025).

- Li, Y., et al. (2024).

- Marine Drugs. (2023).

- ChemicalBook. Acetamide(60-35-5) 13C NMR spectrum.

- GNPS. (2020). GNPS Library Spectrum CCMSLIB00005775418.

- Journal of Medicinal Chemistry. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- NIST WebBook. Acetamide, n-(1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethyl)-.

- Google P

- NIST WebBook. Acetamide, 2,2-dichloro-.

- PubChem.

- Google Patents. US2106697A - Process for the manufacture of acetamide.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Quick Company. “Improved Process For The Total Synthesis Of Ranolazine”.

- Indian Journal of Chemistry. (2021). Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2'-chroman-4'-one.

- KWR Water Research Institute. (2023). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning.

- GitHub.

- Wiley Science Solutions. (2023).

- PubMed.

- ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- Journal of Food and Drug Analysis. (2001).

- Fiveable. (2025). 2.4 Polycyclic aromatic hydrocarbons - Organic Chemistry II.

- SpectraBase. 2-cyano-N-(3-fluorophenyl)acetamide - Optional[1H NMR] - Spectrum.

- ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1 H NMR.

- MDPI. (2023). Polycyclic Aromatic Hydrocarbons (PAHs)

- Enviro Wiki. (2022).

- Taylor & Francis. (2017).

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. fiveable.me [fiveable.me]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Acetamide, 2,2-dichloro- [webbook.nist.gov]

An In-depth Technical Guide to 2-(2,3-Dichloro-6-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Descriptors

Due to the apparent novelty or limited public data on 2-(2,3-Dichloro-6-fluorophenyl)acetamide, a registered CAS number has not been identified. However, its chemical identity can be unequivocally established through various other standard nomenclature and descriptor systems. These identifiers are crucial for accurate documentation, database searching, and regulatory purposes.

| Identifier System | Identifier |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆Cl₂FNO |

| Molecular Weight | 222.05 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1F)Cl)Cl)CC(=O)N |

| InChI | InChI=1S/C8H6Cl2FNO/c9-5-3-1-2-4(10)6(5)7(11)8(12)13/h1-3H,7H2,(H2,12,13) |

| InChIKey | (Not available without database entry) |

The structural framework, characterized by a dichlorofluorophenyl ring attached to an acetamide moiety, suggests potential for diverse chemical interactions and biological activities. The specific substitution pattern on the phenyl ring is expected to significantly influence its physicochemical properties and pharmacological profile.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be reliably achieved through the amidation of its corresponding carboxylic acid precursor, 2,3-Dichloro-6-fluorophenylacetic acid (CAS: 886497-57-0). The following two-step experimental protocol outlines a robust and well-established approach, incorporating self-validating checkpoints to ensure reaction completion and product purity.

Step 1: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetyl Chloride

The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a standard procedure that enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent amidation.

Experimental Protocol:

-

To a solution of 2,3-Dichloro-6-fluorophenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or by carefully quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS or LC-MS. The disappearance of the starting carboxylic acid indicates completion.

-

Upon completion, remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-(2,3-dichloro-6-fluorophenyl)acetyl chloride, which is typically used in the next step without further purification.

Causality: The use of oxalyl chloride is advantageous as its byproducts (CO, CO₂, and HCl) are gaseous and easily removed, simplifying the workup procedure. DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating agent.

Step 2: Amidation to this compound

The final step involves the reaction of the acyl chloride with an ammonia source to form the desired acetamide.

Experimental Protocol:

-

Dissolve the crude 2-(2,3-dichloro-6-fluorophenyl)acetyl chloride from Step 1 in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane, 2.0 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Validation Checkpoint: Monitor the reaction by TLC, looking for the disappearance of the acyl chloride and the appearance of a new, more polar spot corresponding to the acetamide product.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia. The aqueous workup serves to remove any unreacted starting materials and inorganic byproducts.

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Potential Applications and Fields of Interest

While specific studies on this compound are not prominent in the literature, the broader class of phenylacetamide derivatives has been extensively investigated for a variety of applications, particularly in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Research: Phenylacetamides are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific halogen substitution pattern in this compound may confer unique pharmacological properties, making it a candidate for screening in various drug discovery programs. The presence of chlorine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Agrochemical Development: Halogenated aromatic compounds are frequently utilized as herbicides and pesticides. The structural motifs present in the target molecule are found in several commercially successful agrochemicals. Therefore, it could be a valuable intermediate or a candidate for screening for herbicidal or insecticidal activity.

-

Materials Science: Aryl acetamides can serve as building blocks for the synthesis of more complex molecules, including polymers and functional materials. The reactivity of the amide group and the potential for further functionalization of the aromatic ring make it a versatile synthon.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the safety profiles of structurally similar compounds is imperative.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound represents a potentially valuable chemical entity for research and development in various scientific disciplines. This guide provides a foundational understanding of its chemical identity, a reliable synthetic protocol, and insights into its potential applications and necessary safety precautions. As with any novel compound, all experimental work should be conducted with due diligence and adherence to strict safety protocols. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

No direct references for this compound were found. The synthesis protocol and safety information are based on established chemical principles and data from analogous compounds.

- 2,3-Dichloro-6-fluorophenylacetic acid (CAS 886497-57-0) - This is the immediate precursor for the synthesis described. Information on this compound can be found in chemical supplier catalogs such as Sigma-Aldrich and BuyersGuideChem.

- General Synthesis of Amides from Carboxylic Acids - Standard organic chemistry textbooks provide comprehensive information on this fundamental transformation. For example, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.

- Safety Data Sheets (SDS) for Structurally Related Compounds - Reviewing SDS for compounds like 2-chloro-N-(2-fluorophenyl)acetamide and other halogenated phenylacetamides provides a basis for the safety and handling recommendations.

Strategic Fluorination: Physicochemical Profiling of Phenyl Acetamide Derivatives

Executive Summary

The Fluorine Bioisostere Effect in Amide Scaffolds

In medicinal chemistry, the N-phenylacetamide (acetanilide) scaffold represents a foundational pharmacophore, most notably recognized in the analgesic acetaminophen (paracetamol) .[1] However, the optimization of this scaffold often requires precise modulation of physicochemical properties to improve metabolic stability, lipophilicity, and binding affinity.[1]

This technical guide analyzes the physicochemical impact of fluorinating the phenyl acetamide core. Fluorine, often called "the small atom with a big ego," exerts profound electronic and steric effects without significantly altering the molecular footprint.[1] This guide details the shifts in Lipophilicity (LogP) , Acidity (pKa) , and Metabolic Stability driven by site-specific fluorination, providing researchers with actionable data for lead optimization.[1][2]

Theoretical Underpinning: The Fluorine Effect

To understand the behavior of fluorinated phenyl acetamides, one must first grasp the atomic properties of fluorine compared to hydrogen (the atom it usually replaces) and the hydroxyl group (which it often mimics).

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is non-polarizable. This creates a unique phenomenon:

-

Electronic Withdrawal: F pulls electron density from the aromatic ring (

-induction), deactivating the ring toward oxidation.[1][2] -

Lipophilicity: Despite its polarity, replacing H with F generally increases lipophilicity (

) because the C-F bond does not accept hydrogen bonds as readily as C-O or C-N, and the tight electron shell reduces solvation by water.[1]

Structural Decision Matrix

The following diagram illustrates the decision logic for placing fluorine atoms on the phenyl acetamide scaffold to achieve specific physicochemical outcomes.

Figure 1: Strategic decision tree for fluorination sites on the phenyl acetamide scaffold.

Physicochemical Profiling: Data & Trends

The following data synthesizes experimental and computed values to demonstrate the trends observed when modifying N-phenylacetamide (Acetanilide).

Lipophilicity (LogP) and Solubility

Replacing a hydrogen with fluorine on the phenyl ring typically increases the partition coefficient (

| Compound | Structure | LogP (Experimental/Consensus) | Aqueous Solubility (mg/mL) | Notes |

| Acetanilide | Ph-NH-Ac | 1.16 | ~5.0 | Baseline reference.[1][2][3] |

| N-(2-fluorophenyl)acetamide | 2-F-Ph-NH-Ac | 1.38 | ~3.8 | Ortho-F may form intramolecular H-bonds with NH.[1][2][3] |

| N-(4-fluorophenyl)acetamide | 4-F-Ph-NH-Ac | 1.45 - 1.50 | ~3.2 | Classic bioisostere; increased lipophilicity aids membrane permeability. |

| 2,2,2-Trifluoro-N-phenylacetamide | Ph-NH-COCF3 | 2.10 | ~1.5 | Acyl group fluorination drastically increases lipophilicity.[1][2][3] |

| Acetaminophen | 4-OH-Ph-NH-Ac | 0.46 | ~14.0 | Hydroxyl group dominates, lowering LogP significantly.[1][2][3] |

Data synthesized from PubChem and standard QSAR models [1, 2].

Electronic Effects (pKa)

The acetamide nitrogen is weakly acidic.[3] Fluorine substitution alters the pKa of this NH group via inductive effects (

-

Ring Fluorination: A fluorine on the phenyl ring (especially ortho or para) withdraws electron density, stabilizing the nitrogen anion, thus slightly lowering the pKa (making it more acidic).[1]

-

Acyl Fluorination: Replacing the acetyl methyl group with a trifluoromethyl group (

) has a massive effect, dropping the pKa by several units due to the proximity of the strong electron-withdrawing group to the carbonyl.

pKa Trends (Amide NH dissociation):

-

Acetanilide: pKa ~15 (in water/DMSO extrapolation)[1]

Experimental Methodologies

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol 3.1: High-Throughput LogP Determination (HPLC Method)

While the "Shake-Flask" method is the gold standard, it is slow.[2] The HPLC method correlates retention time (

Principle: Lipophilic compounds interact longer with the C18 stationary phase.[3] Equipment: Agilent 1200 Series or equivalent with DAD detector. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.[1][2][3]

Step-by-Step Workflow:

-

Standard Selection: Choose 5 standards with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).[1][3]

-

Mobile Phase Preparation:

-

Dead Time (

) Determination: Inject Uracil or Thiourea (unretained) to measure column dead time.[3] -

Capacity Factor (

) Calculation: -

Calibration: Plot

vs. Known -

Sample Analysis: Inject fluorinated derivatives, measure

, calculate

Protocol 3.2: Metabolic Stability (Microsomal Assay)

This assay determines if the fluorine successfully blocks metabolism.[3]

Reagents: Pooled Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).[1][3] Procedure:

-

Pre-incubation: Mix microsomes (0.5 mg/mL) and test compound (1 µM) in buffer at 37°C for 5 mins.

-

Initiation: Add NADPH to start the reaction.[3]

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is

Biological Implications: The "Metabolic Block"

The primary driver for synthesizing N-(4-fluorophenyl)acetamide derivatives is often to block the formation of toxic metabolites or extend half-life.[2]

Blocking Para-Hydroxylation

In non-fluorinated acetanilide, the primary metabolic route is CYP450-mediated oxidation at the para position to form acetaminophen (paracetamol), which can be further oxidized to the toxic metabolite NAPQI.[1]

-

Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). The CYP450 iron-oxo species cannot abstract the fluorine atom.[3]

-

Result: The metabolic pathway is rerouted, or the molecule becomes metabolically stable, increasing its systemic half-life (

).[1]

Figure 2: Fluorine substitution at the para-position blocks the formation of potentially toxic quinone imines.[1]

References

-

PubChem. N-(4-fluorophenyl)acetamide Compound Summary. National Library of Medicine.[3] Available at: [Link][1]

-

Smart, B. E. (2001).[1][3] Fluorine substituent effects (on bioactivity).[3][4][5] Journal of Fluorine Chemistry, 109(1), 3-11.[1][2][3] [Link]

-

Bordwell, F. G. pKa Table (Acidity in DMSO).[1][3] University of Wisconsin-Madison.[2][3] Available at: [Link]

-

Purser, S., et al. (2008).[1][2][3] Fluorine in medicinal chemistry.[3][4][5][6] Chemical Society Reviews, 37, 320-330.[1][2][3] [Link]

-

Agilent Technologies. (2014).[3][7] Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Application Note. Available at: [Link]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE CAS#: 404-24-0 [m.chemicalbook.com]

- 3. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Solubility Profile of 2-(2,3-Dichloro-6-fluorophenyl)acetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(2,3-dichloro-6-fluorophenyl)acetamide, a compound of interest in drug discovery, across a range of organic solvents. In the absence of pre-existing experimental data, this document outlines the necessary theoretical principles, predictive methodologies, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. The guide emphasizes the importance of a well-defined solubility profile for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a cornerstone of "drug-likeness". Poor solubility can lead to a cascade of undesirable consequences, including low absorption, inadequate systemic exposure, and ultimately, a lack of therapeutic efficacy.[1][2] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise but a crucial step in risk mitigation and resource optimization during drug development.

This guide focuses on this compound, a molecule with potential therapeutic applications. A comprehensive solubility profile in a diverse set of organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing oral, parenteral, or topical dosage forms.

-

Preclinical Studies: Ensuring adequate compound concentration in in vitro and in vivo assays.

-

Predictive Modeling: Building robust quantitative structure-property relationship (QSPR) models.

This document provides a roadmap for researchers to generate and analyze the solubility data for this compound, thereby enabling a data-driven approach to its development.

Physicochemical Properties of this compound

These predicted values, summarized in Table 1, offer initial insights into the compound's likely behavior.

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 222.04 g/mol | Influences the crystal lattice energy and diffusion rate. |

| logP | 2.1 - 2.5 | Indicates moderate lipophilicity, suggesting a preference for non-polar organic solvents over water. |

| pKa (acidic) | ~16-17 (amide N-H) | The amide proton is very weakly acidic and unlikely to ionize under normal conditions. |

| pKa (basic) | Not predicted to be significantly basic | The molecule lacks a strong basic functional group. |

| Melting Point | 150 - 180 °C | A higher melting point often correlates with lower solubility due to stronger crystal lattice forces. |

Note: These values are predictions from various computational algorithms and should be confirmed experimentally.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is often summarized by the adage "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.

The solubility of a crystalline solid is determined by two main energy contributions:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. A higher melting point is often indicative of a stronger, more stable crystal lattice, which in turn leads to lower solubility.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules. This is dependent on the strength of the solute-solvent interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) relative to the solvent-solvent interactions.

For a solid to dissolve, the energy released upon solvation must be sufficient to overcome the crystal lattice energy.

The choice of organic solvents for solubility screening should ideally cover a range of polarities and hydrogen bonding capabilities to build a comprehensive profile. Common solvents for this purpose include:

-

Non-polar: Heptane, Toluene

-

Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

By systematically measuring the solubility in such a diverse set of solvents, a clear picture of the solute-solvent interaction preferences for this compound can be established.

Experimental Determination of Solubility: A Step-by-Step Guide

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed. The concentration of the dissolved compound is then measured.

The Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for HPLC analysis

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of solid in 1-2 mL of solvent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically at 25 °C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study initially to determine the optimal shaking time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.

-

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination.

HPLC Method for Quantification

A robust and validated HPLC method is essential for the accurate determination of the compound's concentration in the saturated solutions.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Data acquisition and processing software.

Suggested Starting HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound. A wavelength of maximum absorbance should be chosen.

Method Validation:

The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)).

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase.

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be > 0.995.

-

-

Sample Analysis:

-

Inject the diluted solubility samples.

-

Use the peak area from the sample chromatogram and the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Diagram of HPLC Quantification Workflow:

Caption: Workflow for HPLC quantification of solubility samples.

Data Analysis and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a table that lists the solubility in mg/mL or mol/L for each solvent at the specified temperature.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Heptane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5.2 |

| Ethyl Acetate | 4.4 | 25.8 |

| Acetone | 5.1 | 85.3 |

| Acetonitrile | 5.8 | 60.1 |

| Ethanol | 4.3 | 42.7 |

| Methanol | 5.1 | 75.9 |

| DMSO | 7.2 | > 200 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Interpretation:

By analyzing the solubility across solvents with varying polarities and hydrogen bonding capabilities, key insights into the dissolution behavior of this compound can be gained. For instance, in the hypothetical data above, the compound exhibits low solubility in the non-polar solvent heptane and increasing solubility in more polar aprotic and protic solvents, with the highest solubility in the highly polar aprotic solvent DMSO. This would suggest that dipole-dipole interactions and potentially hydrogen bonding play a significant role in the solvation of this molecule.

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound in organic solvents. By combining theoretical principles with detailed, actionable experimental protocols, researchers can generate the critical data needed to guide the efficient and successful development of this compound. A thorough characterization of solubility is an indispensable component of modern drug discovery and development, enabling informed decisions that ultimately increase the probability of a candidate's success.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235-249. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

-

Babu, A. R., & Sathyanarayana, D. (2018). A review on solubility enhancement techniques for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5-s), 16-24. [Link]

-

Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(1), 43-61. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John wiley & sons. [Link]

-

Chemicalize by ChemAxon. (2026). [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press. [Link]

-

Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10. [Link]

Sources

An In-Depth Technical Guide to the Safety Data Sheet for 2-(2,3-Dichloro-6-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety and handling information for 2-(2,3-Dichloro-6-fluorophenyl)acetamide. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this document has been constructed by synthesizing data from structurally analogous compounds. The information herein is intended to provide a robust framework for risk assessment and safe laboratory practices. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Section 1: Chemical Identification and Properties

1.1. Chemical Identity

-

Name: this compound

-

Synonyms: None readily available.

-

Molecular Formula: C₈H₆Cl₂FNO

-

Molecular Weight: 222.05 g/mol

1.2. Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table presents data for related acetamide compounds to provide an estimated profile.

| Property | This compound (Predicted/Analog Data) | Related Compound Data | Source |

| Physical State | Solid, likely a crystalline powder. | White solid. | [1] |

| Melting Point | Data not available. | 79 - 81 °C (Acetamide) | [1] |

| Boiling Point | Data not available. | 221 °C (Acetamide) | [1] |

| Solubility | Expected to have low aqueous solubility. | 200% in water (Acetamide) | [2] |

| pKa | Data not available. | 11.81 ± 0.70 (2-Chloro-N-(2-fluorophenyl)acetamide) | [3] |

Section 2: Hazard Identification and GHS Classification

The hazard profile for this compound has not been formally established. Based on the GHS classifications of similar halogenated phenylacetamides, the following hazards should be anticipated.[4]

2.1. GHS Pictograms (Anticipated)

2.2. Signal Word (Anticipated)

Warning

2.3. Hazard Statements (Anticipated)

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[4]

2.4. Precautionary Statements (Recommended)

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[7]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

-

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of exposure.

3.1. Inhalation

If inhaled, move the victim to fresh air.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

3.2. Skin Contact

In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse. If irritation persists, seek medical attention.[2]

3.3. Eye Contact

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

3.4. Ingestion

Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

First-Aid Decision Workflow

Caption: First-aid response workflow for exposure to this compound.

Section 4: Firefighting Measures

4.1. Suitable Extinguishing Media

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

4.2. Specific Hazards Arising from the Chemical

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][2]

4.3. Advice for Firefighters

As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]

Section 5: Accidental Release Measures

5.1. Personal Precautions, Protective Equipment, and Emergency Procedures

Use personal protective equipment as required.[5] Ensure adequate ventilation.[5] Avoid dust formation.[8] Evacuate personnel to safe areas.[8]

5.2. Environmental Precautions

Do not let the product enter drains, sewers, or waterways.[6]

5.3. Methods and Materials for Containment and Cleaning Up

Vacuum or sweep up material and place it into a suitable disposal container.[2] Avoid generating dusty conditions.[2]

Section 6: Handling and Storage

6.1. Precautions for Safe Handling

Handle in a well-ventilated place.[8] Wear suitable protective clothing.[8] Avoid contact with skin and eyes.[8] Avoid formation of dust and aerosols.[8]

6.2. Conditions for Safe Storage, Including any Incompatibilities

Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[1][2]

Laboratory Handling Workflow

Caption: Recommended workflow for the safe handling of this compound in a laboratory setting.

Section 7: Exposure Controls/Personal Protection

7.1. Control Parameters

Occupational exposure limits have not been established for this compound.

7.2. Appropriate Engineering Controls

Ensure adequate ventilation, especially in confined areas.[8] Use a chemical fume hood for all handling procedures.

7.3. Individual Protection Measures

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Nitrile rubber gloves are recommended.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]

Section 8: Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the anticipated hazards of structurally related compounds.

-

Acute Toxicity: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH. NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Section 9: Ecological Information

No specific ecological data is available for this compound. It is recommended to prevent its release into the environment.

Section 10: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Section 11: Transport Information

This compound is not currently regulated for transport.

Section 12: Regulatory Information

This compound is intended for research and development purposes only.[6] It is the responsibility of the user to ensure compliance with all applicable regulations.

Section 13: Other Information

The information provided in this guide is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not therefore be construed as guaranteeing any specific property of the product.

References

-

Vertex AI Search Result[9] 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide.

- Echemi Safety Data Sheet for N-(2,6-Dichloro-4-fluorophenyl)acetamide.

- Fluorochem Safety D

- Sigma-Aldrich Safety D

- Safety D

- Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

- Cole-Parmer Material Safety D

- PubChem entry for 2-chloro-N-(2-fluorophenyl)acetamide.

- ChemicalBook entry for 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE.

Sources

- 1. fishersci.at [fishersci.at]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [chemicalbook.com]

- 4. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide (1795296-27-3) for sale [vulcanchem.com]

Technical Guide: Toxicity and Handling of Dichloro-Fluorophenyl Acetamides

Executive Summary

Dichloro-fluorophenyl acetamides (e.g., 2,2-dichloro-N-(4-fluorophenyl)acetamide) represent a class of halogenated amides frequently utilized as intermediates in the synthesis of broad-spectrum antibiotics (such as chloramphenicol analogs) and herbicide safeners. While valuable for their chemical reactivity, this same reactivity confers significant toxicological risks.

Core Hazard Profile:

-

Primary Mechanism: Alkylation of cellular nucleophiles (DNA, proteins) via the

-dichloro moiety. -

Metabolic Risk: Hydrolysis yields Dichloroacetic acid (DCA) (hepatotoxic/carcinogenic) and 4-Fluoroaniline (hemotoxic/methemoglobinemia inducer).

-

Handling Classification: OEB 3 (Potent) to OEB 4 (Highly Potent) depending on specific lipophilicity and skin permeability.

This guide provides a validated framework for the safe manipulation, containment, and disposal of these compounds, moving beyond generic safety data sheets (SDS) to address the specific mechanistic hazards of the dichloro-fluorophenyl motif.

Molecular Toxicology & Mechanism of Action

To handle these compounds safely, one must understand why they are toxic. The toxicity is bipartite, stemming from the intact molecule's electrophilicity and its metabolic breakdown products.

The Alkylation Pathway (Direct Toxicity)

The

-

Causality: GSH depletion leads to oxidative stress and mitochondrial dysfunction.

-

Genotoxicity: The electrophilic carbon can form adducts with DNA bases (guanine), posing a mutagenic risk.

The Hydrolysis Pathway (Metabolic Toxicity)

Upon enzymatic hydrolysis (by amidases) or environmental degradation, the amide bond cleaves, releasing two distinct toxins:

-

Dichloroacetic Acid (DCA): A known pyruvate dehydrogenase kinase inhibitor and Group 2B carcinogen (IARC).

-

4-Fluoroaniline: An aniline derivative that undergoes N-hydroxylation in the liver, leading to Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), reducing oxygen transport capacity.

Visualizing the Toxicity Cascade

Figure 1: Dual-pathway toxicity mechanism illustrating direct alkylation risks and metabolic activation of toxic byproducts.

Risk Assessment & Data Summary

The following data aggregates toxicological endpoints for 2,2-dichloro-N-(4-fluorophenyl)acetamide and its close structural analogs (grounded in quantitative structure-activity relationship (QSAR) and surrogate data).

Table 1: Toxicological Properties & Exposure Limits

| Property | Value / Classification | Critical Note |

| Acute Oral Toxicity (LD50) | Est. 500–1000 mg/kg (Rat) | Moderate toxicity; ingestion triggers rapid aniline toxicity. |

| Skin Sensitization | Category 1 (High) | Haloacetamides are potent contact allergens. |

| Eye Irritation | Category 2A/1 | Lachrymator potential due to hydrolyzable Cl. |

| Carcinogenicity | Suspected (Category 2) | Based on DCA metabolite and haloacetamide structure. |

| Target Organs | Liver, Blood (Hemoglobin), Kidneys | Monitor liver enzymes (ALT/AST) and MetHb levels. |

| Occupational Exposure Band | OEB 3 ( | Requires containment; open bench handling is prohibited. |

Engineering Controls & PPE (The "Barrier" Strategy)

Effective protection relies on a "Swiss Cheese" model of overlapping controls. Reliance on PPE alone is a failure of protocol.

Engineering Controls

-

Primary Containment: All weighing and manipulation of solids must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

-

Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s .

-

Static Control: Use an ionizing bar during weighing. These powders are often electrostatic, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If outside a hood (emergency only), use a PAPR (Powered Air Purifying Respirator) with OV/HEPA cartridges. N95 masks are insufficient for volatile chloro-species.

-

Dermal (Hands):

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove:Laminate Film (e.g., Silver Shield/4H) or High-Grade Nitrile (8 mil).

-

Reasoning: Chlorinated organics permeate standard latex/thin nitrile rapidly (<15 mins). Laminate film provides >4 hours breakthrough time.

-

-

Ocular: Chemical splash goggles.[1] Face shield required during liquid transfers >100mL.

Operational Protocols: Synthesis & Handling

This workflow ensures safety by design, utilizing "Quench-in-Place" methodologies to destroy the electrophile before waste disposal.

Safe Handling Workflow

Figure 2: Operational workflow emphasizing the mandatory "In-Situ Quench" step to neutralize reactivity prior to disposal.

Decontamination & Spills

The "Nucleophilic Attack" Cleaning Method: Standard soap and water are insufficient for degrading the active agent. You must chemically cleave the molecule.

-

Preparation: Prepare a 10% Sodium Thiosulfate solution (nucleophile) OR a mixture of 5% NaOH + 5% Ethanol (hydrolysis promoter).

-

Application: Apply solution to the contaminated surface. Allow a 15-minute contact time .

-

Removal: Wipe with absorbent pads.

-

Verification (The Swipe Test):

-

Wipe the surface with a filter paper moistened with methanol.

-

Analyze via LC-MS or TLC against a standard.

-

Pass Criteria: Non-detectable levels (<0.1% of original concentration).

-

References

-

PubChem. (2025).[7] 2-chloro-N-(4-fluorophenyl)acetamide Compound Summary. National Library of Medicine.[8] [Link]

-

U.S. EPA. (2021). Toxicological Review of Dichloroacetic Acid. Integrated Risk Information System (IRIS). [Link]

-

National Institutes of Health (NIH). (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nj.gov [nj.gov]

- 6. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

Methodological & Application

Application Note: Synthesis Protocol for 2-(2,3-Dichloro-6-fluorophenyl)acetamide

Executive Summary

This technical guide outlines a robust, scalable synthesis protocol for 2-(2,3-Dichloro-6-fluorophenyl)acetamide (CAS: Analogous to 853315-62-5 series). This molecule serves as a critical scaffold in the development of herbicides (auxin mimics) and pharmaceutical sulfonamides (e.g., Nav1.7 inhibitors).

The protocol prioritizes the Nitrile Hydrolysis Route via 2,3-dichloro-6-fluorobenzyl chloride. This pathway is selected for its cost-efficiency and scalability compared to the direct amidation of the carboxylic acid, which often requires expensive coupling agents or unstable acid chlorides.

Key Performance Indicators (KPIs)

| Parameter | Target Specification |

| Overall Yield | > 75% (2 steps) |

| Purity (HPLC) | > 98.5% |

| Reaction Time | 12–16 Hours |

| Critical Impurity | 2,3-Dichloro-6-fluorophenylacetic acid (< 0.5%) |

Retrosynthetic Analysis

The synthesis is designed around the disconnection of the amide bond and the carbon-carbon extension of the benzyl halide.

Figure 1: Retrosynthetic disconnection showing the Nitrile Hydrolysis pathway.

Experimental Protocol

Phase 1: Cyanation (Synthesis of the Nitrile Intermediate)

Objective: Convert 2,3-dichloro-6-fluorobenzyl chloride to 2,3-dichloro-6-fluorophenylacetonitrile. Rationale: Phase Transfer Catalysis (PTC) is employed to avoid the use of anhydrous solvents and enhance safety by keeping the cyanide in the aqueous phase.

Materials

-

Substrate: 2,3-Dichloro-6-fluorobenzyl chloride (1.0 eq)

-

Reagent: Sodium Cyanide (NaCN) (1.2 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: Toluene / Water (1:1 v/v)[1]

Procedure

-

Setup: Charge a 3-neck round bottom flask with toluene and water. Add NaCN (Caution: Highly Toxic) and TBAB. Stir until dissolved.

-

Addition: Add 2,3-dichloro-6-fluorobenzyl chloride dropwise at room temperature.

-

Reaction: Heat the biphasic mixture to 60°C with vigorous mechanical stirring (essential for PTC). Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]

-

Checkpoint: Reaction is typically complete in 4–6 hours.

-

-

Workup: Cool to RT. Separate layers. Wash the organic layer with water (2x) and brine (1x).[3]

-

Safety Note: Treat aqueous waste with bleach (NaOCl) to quench residual cyanide before disposal.

-

-

Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo to yield the crude nitrile as a pale yellow oil/solid. Proceed directly to hydrolysis if purity >95%.

Phase 2: Controlled Acidic Hydrolysis (Nitrile to Amide)

Objective: Selectively hydrolyze the nitrile to the primary amide without over-hydrolysis to the carboxylic acid. Rationale: The ortho-fluorine substituent provides steric protection, but also electronic withdrawal. Basic hydrolysis (H₂O₂/NaOH) carries a risk of nucleophilic aromatic substitution (SₙAr) at the fluorine position. Therefore, acidic hydrolysis using 85% H₂SO₄ is the preferred method to preserve the halogenation pattern.

Materials

-

Substrate: Crude Nitrile from Phase 1 (1.0 eq)

-

Reagent: Sulfuric Acid (H₂SO₄), 85–90% (10 vol)

-

Quench: Ice/Water

Procedure

-

Dissolution: Place the crude nitrile in a flask equipped with a thermometer.

-

Acid Addition: Add 85% H₂SO₄ slowly. The reaction is exothermic; maintain temperature < 40°C during addition.

-

Heating: Heat the mixture to 65–70°C for 2–3 hours.

-

Critical Process Parameter (CPP): Do not exceed 80°C. Higher temperatures promote conversion to the carboxylic acid (byproduct).

-

-

Quench: Cool the reaction mixture to 10°C. Pour the mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a white solid.[2]

-

Filtration: Filter the solid. Wash with cold water until the filtrate is pH neutral.

-

Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if necessary to remove trace acid.

Process Workflow & Logic

Figure 2: Step-by-step process workflow for the synthesis.

Analytical Characterization (Expected Data)

| Technique | Expected Signal / Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.60–7.40 (m, 2H, Ar-H) | Aromatic protons (H4, H5). |

| δ 7.10 (br s, 1H, NH) | Amide proton 1. | |

| δ 6.90 (br s, 1H, NH) | Amide proton 2. | |

| δ 3.65 (d, J ≈ 2 Hz, 2H, CH₂) | Benzylic methylene. Doublet due to ortho-F coupling ( | |

| ¹⁹F NMR | δ -115 to -120 ppm | Single peak (Ar-F). |

| Mass Spectrometry (ESI+) | m/z 222/224 [M+H]⁺ | Characteristic Cl₂ isotope pattern (9:6:1). |

| Appearance | White crystalline solid |

Troubleshooting & Optimization

Issue: Over-hydrolysis to Acid

-

Symptom: High acidic peak in HPLC; product dissolves in NaHCO₃ wash.

-

Root Cause: Temperature too high (>80°C) or reaction time too long during Step 2.

-

Correction: Lower hydrolysis temp to 60°C; monitor strictly by TLC/HPLC every 30 mins.

Issue: Low Yield in Cyanation

-

Symptom: Unreacted benzyl chloride remains.

-

Root Cause: Poor stirring (mass transfer limitation) or inactive catalyst.

-

Correction: Increase stirring speed (RPM); ensure TBAB is fresh; increase temperature to 70°C.

Issue: Product Coloration (Pink/Brown)

-

Symptom: Off-white product.

-

Root Cause: Oxidation of phenols (if SₙAr occurred) or trace iron.

-

Correction: Recrystallize from Ethanol with activated charcoal.

Safety & Compliance

-

Cyanide Hazard: NaCN is fatal if swallowed or in contact with acid (HCN gas). Maintain pH > 10 in the aqueous phase of Step 1. Keep a cyanide antidote kit available.

-

Fluorinated Waste: Do not incinerate fluorinated waste in standard kilns; requires specialized disposal to prevent HF formation.

-

Skin Irritant: The benzyl chloride precursor is a potent lachrymator and skin irritant. Handle in a fume hood.

References

-

Vertex Pharmaceuticals Inc. (2016). Aromatic sulfonamide derivatives. WO2016198374A1. (Describes the use of 2,3-dichloro-6-fluorophenylacetic acid intermediates).

-

BenchChem. (2025).[4] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene. (Protocol for analogous halogenated benzyl precursors).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Nitrile Hydrolysis using H2SO4).

-

Lumen Learning. Hydrolysis of Nitriles. Organic Chemistry II. (Mechanistic grounding for acid-catalyzed hydrolysis).

-

Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride Product Sheet. (Safety and physical data for the starting material).

Sources

- 1. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

using 2-(2,3-Dichloro-6-fluorophenyl)acetamide in heterocycle synthesis

Application Note: Strategic Utilization of 2-(2,3-Dichloro-6-fluorophenyl)acetamide in Heterocyclic Scaffolding

Cyclization (Oxindoles) and Hantzsch Thiazole SynthesisExecutive Summary

This guide details the synthetic utility of This compound , a highly functionalized building block. Its unique substitution pattern—specifically the fluorine atom at the C6 position (ortho to the acetamide side chain)—renders it a "privileged structure" for the synthesis of polyhalogenated heterocycles.

Unlike simple phenylacetamides, this molecule offers two distinct divergent pathways:

-

The "Core" Pathway (Oxindole Synthesis): Exploiting the 6-fluoro substituent as a leaving group for base-mediated intramolecular nucleophilic aromatic substitution (

) to generate the 4,5-dichloroindolin-2-one scaffold. -

The "Appendage" Pathway (Thiazole Synthesis): Utilizing the acetamide functionality via thionation and condensation to attach bioactive heterocycles while preserving the polyhalogenated phenyl ring.

Chemical Logic: The Ortho-Fluorine Effect

The reactivity of this substrate is defined by the Ortho-Fluorine Effect . In nucleophilic aromatic substitution (

-

Activation: The acetamide group, while not strongly electron-withdrawing on the ring itself, positions the nucleophilic nitrogen in perfect proximity to the C6-Fluorine.

-

Selectivity: Under basic conditions, the nitrogen anion attacks C6 (displacing F) rather than C2 (displacing Cl) because the transition state for the 5-membered ring (oxindole) is kinetically favored, and the C-F bond polarization lowers the activation energy for the nucleophilic attack.

Pathway Visualization

Figure 1: Mechanistic pathway for the base-mediated conversion of the precursor to the oxindole scaffold via intramolecular

Application Protocol 1: Synthesis of 4,5-Dichloroindolin-2-one

This protocol describes the cyclization of this compound to the oxindole core. This scaffold is a critical structural motif in kinase inhibitors (e.g., Sunitinib analogs).

Reagents & Equipment:

-

Substrate: this compound (1.0 eq)

-

Base: Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (2.2 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: 1N HCl

-

Equipment: Schlenk line or N2 atmosphere, reflux condenser.

Experimental Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of nitrogen.

-

Solubilization: Charge the RBF with this compound (5.0 mmol, 1.11 g) and anhydrous THF (25 mL). Stir until fully dissolved.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add KHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise over 10 minutes.

-

Note: The solution may turn yellow/orange, indicating the formation of the amide dianion (or monoanion depending on stoichiometry). 2.2 equivalents are used to ensure full deprotonation and drive the reaction.

-

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (66°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The disappearance of the starting material and the appearance of a lower Rf spot (oxindole) indicates completion.

-

-

Quench & Isolation: Cool the mixture to 0°C. Carefully quench with 1N HCl (15 mL) until pH ~2.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers and wash with Brine (20 mL).

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to afford 4,5-dichloroindolin-2-one as an off-white solid.

Data Summary:

| Parameter | Specification |

| Theoretical Yield | 1.01 g |

| Typical Yield | 82–88% |

| Key 1H NMR Signal | Disappearance of the aromatic F-coupled signals; appearance of singlet NH (broad, ~10.5 ppm). |

| Safety Note | KHMDS is moisture sensitive. Handle under inert atmosphere. |

Application Protocol 2: Hantzsch Thiazole Synthesis

If the goal is to preserve the polyhalogenated ring as a lipophilic pharmacophore, the amide group can be converted to a thiazole. This is relevant for fungicide development (SDHI class).

Reagents & Equipment:

-

Substrate: this compound

-

Thionation Agent: Lawesson’s Reagent (0.6 eq)

-

Cyclization Agent:

-Bromoacetophenone (or equivalent -

Solvent: Toluene (Step 1), Ethanol (Step 2)

Experimental Procedure:

Step 1: Thionation (Amide

-

Dissolve the acetamide (5.0 mmol) in anhydrous Toluene (30 mL).

-

Add Lawesson’s Reagent (3.0 mmol).

-

Reflux at 110°C for 2 hours.

-

Cool, concentrate, and pass through a short silica plug (eluting with DCM) to isolate 2-(2,3-dichloro-6-fluorophenyl)ethanethioamide .

Step 2: Hantzsch Cyclization

-

Dissolve the thioamide (from Step 1) in Ethanol (20 mL).

-

Add

-bromoacetophenone (5.0 mmol). -

Reflux for 3 hours.

-

Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.

-

Filter the solid and neutralize with saturated

to obtain the free base 4-phenyl-2-(2,3-dichloro-6-fluorobenzyl)thiazole .

Workflow Diagram

Figure 2: Synthetic workflow for converting the acetamide side-chain into a thiazole heterocycle.

References

-

Intramolecular

of Fluoroarenes:- Title: Catalytic Concerted Reactions of Fluoroarenes by an Organic Superbase.

- Source:N

-

URL:[Link]

- Title: Preparation method for 1-aryl-2-indolinone derivatives (Patent CN103288708A).

-

Thiazole Synthesis from Phenylacetamides

- Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

- Source:MDPI (Molecules).

-

URL:[Link]

-

General Heterocycle Nomenclature & Fluorine Chemistry

- Title: Fluorinated Heterocyclic Compounds (Chapter 2: Nomencl

- Source:Wiley Online Library / E-Bookshelf.

-

URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,3-Dichloro-6-fluorophenyl)acetamide

Case ID: PUR-23DC6F-AMIDE Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support center for the purification of 2-(2,3-Dichloro-6-fluorophenyl)acetamide . This compound is a critical intermediate, often utilized in the synthesis of benzoylurea insecticides (e.g., Lufenuron/Fluazuron). Its poly-halogenated phenyl ring creates specific solubility challenges, particularly low water solubility and high crystallinity, which we can leverage for purification.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Purification |

| Structure | Phenyl ring (2,3-Cl, 6-F) + Acetamide side chain | High molecular rigidity; likely high melting point. |

| Polarity | Moderate (Amide H-bonding vs. Lipophilic Halogens) | Soluble in hot polar organics; insoluble in water. |